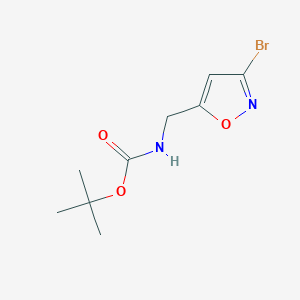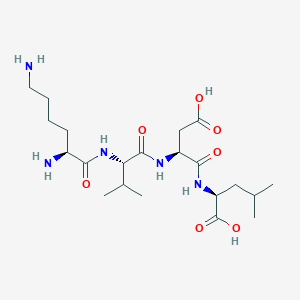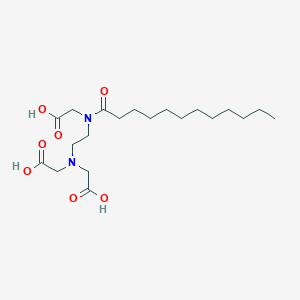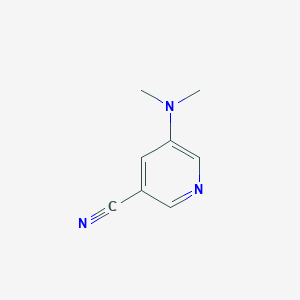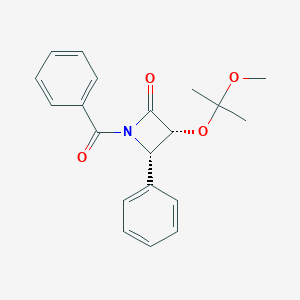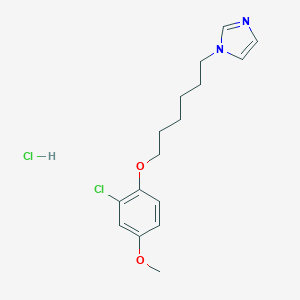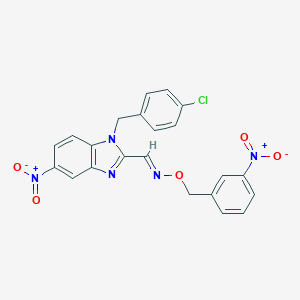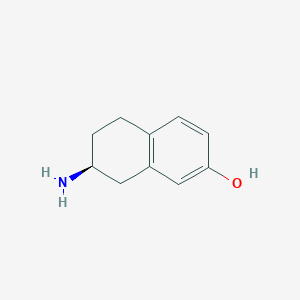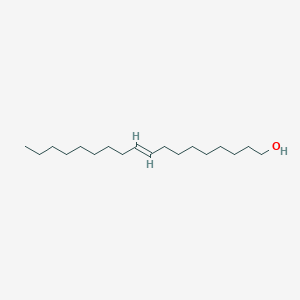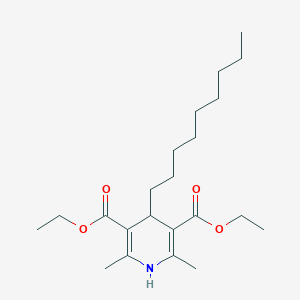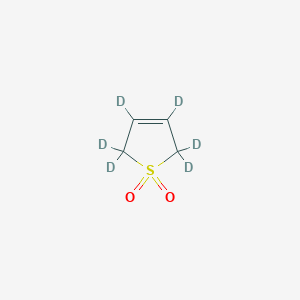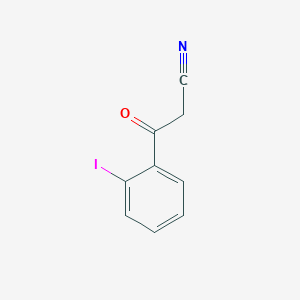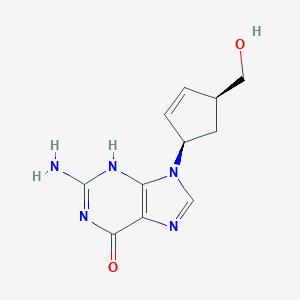
(2R)-2-hydroxy-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-hydroxy-4-oxopentanoic acid, also known as 2-ketogluconic acid (2-KGA), is a five-carbon sugar acid that plays a crucial role in various biochemical processes. This compound is a key intermediate in the metabolic pathway of glucose, and it is produced by the oxidation of glucose through the pentose phosphate pathway. 2-KGA has been extensively studied for its potential applications in the fields of microbiology, pharmaceuticals, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-KGA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. 2-KGA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cell walls and nucleic acids, leading to the disruption of microbial growth and proliferation.
Effets Biochimiques Et Physiologiques
2-KGA has been shown to have various biochemical and physiological effects on microorganisms and mammalian cells. In microorganisms, 2-KGA has been shown to inhibit the growth and proliferation of various bacterial and fungal species. In mammalian cells, 2-KGA has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to regulate glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-KGA in lab experiments include its stability, low toxicity, and ability to inhibit microbial growth. However, the limitations of using 2-KGA include its high cost, limited availability, and potential interference with other metabolic pathways.
Orientations Futures
There are several future directions for the study of 2-KGA, including the development of new synthesis methods, the investigation of its potential applications in drug delivery and biotechnology, and the elucidation of its mechanism of action. Additionally, further research is needed to explore the potential of 2-KGA as a therapeutic agent for various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 2-KGA is a five-carbon sugar acid that plays a crucial role in various biochemical processes. It can be synthesized through various methods and has potential applications in microbiology, pharmaceuticals, and biotechnology. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-KGA can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the oxidation of glucose using strong oxidizing agents such as nitric acid or potassium permanganate. Enzymatic synthesis involves the use of glucose dehydrogenase or glucose oxidase enzymes to catalyze the oxidation of glucose to 2-KGA. Microbial fermentation involves the use of microorganisms such as Gluconobacter oxydans or Pseudomonas aeruginosa to convert glucose to 2-KGA.
Applications De Recherche Scientifique
2-KGA has been extensively studied for its potential applications in various scientific fields. In microbiology, 2-KGA has been shown to have antimicrobial properties against a wide range of bacteria and fungi. In pharmaceuticals, 2-KGA has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biotechnology, 2-KGA has been studied for its potential use as a platform chemical for the production of various chemicals and materials.
Propriétés
Numéro CAS |
150337-73-8 |
|---|---|
Nom du produit |
(2R)-2-hydroxy-4-oxopentanoic acid |
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
QTSNVMMGKAPSRT-SCSAIBSYSA-N |
SMILES isomérique |
CC(=O)C[C@H](C(=O)O)O |
SMILES |
CC(=O)CC(C(=O)O)O |
SMILES canonique |
CC(=O)CC(C(=O)O)O |
Synonymes |
Pentanoic acid, 2-hydroxy-4-oxo-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



